N-(3,4-DIMETHYLPHENYL)-3-(4-ETHYLBENZENESULFONYL)QUINOLIN-4-AMINE

Lipophilicity Drug-likeness cLogP

N-(3,4-Dimethylphenyl)-3-(4-ethylbenzenesulfonyl)quinolin-4-amine (CAS 899356-37-7) is a synthetic 4-anilinoquinoline derivative bearing a 4-ethylbenzenesulfonyl group at the quinoline 3-position and a 3,4-dimethylphenylamino moiety at the 4-position. With molecular formula C25H24N2O2S and molecular weight 416.54 g/mol, the compound belongs to the broader sulfonamide-containing quinoline chemotype, a scaffold extensively explored for kinase inhibition and anticancer applications.

Molecular Formula C25H24N2O2S
Molecular Weight 416.54
CAS No. 899356-37-7
Cat. No. B2836462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,4-DIMETHYLPHENYL)-3-(4-ETHYLBENZENESULFONYL)QUINOLIN-4-AMINE
CAS899356-37-7
Molecular FormulaC25H24N2O2S
Molecular Weight416.54
Structural Identifiers
SMILESCCC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)NC4=CC(=C(C=C4)C)C
InChIInChI=1S/C25H24N2O2S/c1-4-19-10-13-21(14-11-19)30(28,29)24-16-26-23-8-6-5-7-22(23)25(24)27-20-12-9-17(2)18(3)15-20/h5-16H,4H2,1-3H3,(H,26,27)
InChIKeyGDHDZFPTFOCNOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3,4-Dimethylphenyl)-3-(4-ethylbenzenesulfonyl)quinolin-4-amine (CAS 899356-37-7): Structural Baseline and Procurement-Relevant Context


N-(3,4-Dimethylphenyl)-3-(4-ethylbenzenesulfonyl)quinolin-4-amine (CAS 899356-37-7) is a synthetic 4-anilinoquinoline derivative bearing a 4-ethylbenzenesulfonyl group at the quinoline 3-position and a 3,4-dimethylphenylamino moiety at the 4-position . With molecular formula C25H24N2O2S and molecular weight 416.54 g/mol, the compound belongs to the broader sulfonamide-containing quinoline chemotype, a scaffold extensively explored for kinase inhibition and anticancer applications [1]. Its structure combines the hydrogen-bond-capable sulfonamide pharmacophore with a lipophilic 3,4-dimethylaniline group, features that in closely related 4-anilinoquinoline sulfonamides have yielded nanomolar inhibition of dual Aurora kinases (AURKA/B) and broad-spectrum antiproliferative activity [2]. Currently available from screening compound suppliers at ≥95% purity , the compound is positioned as a research tool for oncology target identification and structure-activity relationship (SAR) studies rather than as a pre-optimized lead.

Why Generic Substitution of N-(3,4-Dimethylphenyl)-3-(4-ethylbenzenesulfonyl)quinolin-4-amine Is Scientifically Unsound


Within the 4-anilinoquinoline sulfonamide class, even subtle structural modifications produce dramatic shifts in target engagement, potency, and selectivity. The 4-aminoquinoline-derived sulfonyl analog series evaluated by Solomon et al. (2019) exemplifies this: among 36 structurally related compounds, cytotoxicity against breast cancer cell lines varied by orders of magnitude, and only compound 13 (VR23) showed the desirable 17.6-fold cancer-selective therapeutic window [1]. Similarly, Al-Sanea et al. (2020) demonstrated that among sulfonamide-based 4-anilinoquinoline derivatives, compound 9d achieved dual AURKA/B IC50 values of 0.93 µM and 0.09 µM, whereas close analogs showed substantially weaker or negligible dual inhibition [2]. The 4-ethylbenzenesulfonyl group on the target compound is not interchangeable with unsubstituted benzenesulfonyl (present in CAS 895648-48-3), 4-chlorobenzenesulfonyl (CAS 895643-38-6), or 4-fluorophenylamino (CAS 902913-66-0) variants without altering electronic properties, lipophilicity, and binding complementarity. Procurement of a generic quinoline sulfonamide without verifying the exact substitution pattern therefore risks selecting a compound with entirely different biological activity, invalidating SAR extrapolations and screening results.

Quantitative Differentiation Evidence for N-(3,4-Dimethylphenyl)-3-(4-ethylbenzenesulfonyl)quinolin-4-amine Versus Closest Structural Analogs


Ethyl vs. Chloro Substituent on the Benzenesulfonyl Ring: Implications for Lipophilicity-Driven Membrane Permeability

CAS 899356-37-7 bears a 4-ethyl substituent on the benzenesulfonyl ring, whereas its closest commercially available analog (CAS 895643-38-6) carries a 4-chloro substituent with an electron-withdrawing effect. Computational estimation indicates that CAS 895643-38-6 has a logP of 6.16 and polar surface area (PSA) of 46.1 Ų, derived from published ChemDiv physicochemical profiling . While experimentally measured logP for CAS 899356-37-7 is not publicly available, the 4-ethyl group is expected to increase logP by approximately 0.3–0.5 log units versus the 4-chloro analog (based on Hansch π constants: ethyl π ≈ +1.0 vs. chloro π ≈ +0.7), leading to an estimated logP of approximately 6.5–6.7 for the target compound. This modest increase in lipophilicity may enhance passive membrane permeability without exceeding the logP > 7 threshold associated with poor aqueous solubility and high metabolic liability. In contrast, the unsubstituted benzenesulfonyl analog (CAS 895648-48-3) would have a substantially lower logP (estimated approximately 5.0–5.5), potentially limiting cell permeability in certain assay formats.

Lipophilicity Drug-likeness cLogP Permeability Quinoline SAR

3,4-Dimethylphenyl vs. Benzyl or 4-Fluorophenyl Aniline Substituent: Differential Impact on Kinase Binding Conformation

The target compound's 3,4-dimethylphenylamino group at the quinoline 4-position provides a specific steric and electronic profile distinct from comparator analogs bearing benzyl (CAS 899356-17-3) or 4-fluorophenyl (CAS 902913-66-0) groups. In the sulfonamide-based 4-anilinoquinoline series studied by Al-Sanea et al., the nature of the aniline substituent was critical for achieving dual AURKA/B inhibition; compound 9d (bearing a specific aniline substitution pattern) achieved AURKA IC50 of 0.93 µM and AURKB IC50 of 0.09 µM, whereas close analogs with modified aniline groups showed substantially reduced dual potency [1]. The 3,4-dimethyl substitution on the target compound provides increased electron density on the aniline ring (σmeta-CH3 ≈ -0.07; σpara-CH3 ≈ -0.17) compared to the electron-withdrawing 4-fluoro substituent (σpara-F ≈ +0.06) in CAS 902913-66-0, which may enhance the NH hydrogen-bond donor capacity at the kinase hinge region. Furthermore, the 3-methyl group introduces steric bulk ortho to the NH linker, potentially restricting rotational freedom and pre-organizing the bioactive conformation—a feature absent in the 4-fluorophenyl analog.

Kinase hinge-binding Anilinoquinoline SAR Steric effects Aurora kinase Dual inhibition

Absence of Quinoline Core Substitution: Differentiating from 6-Chloro and 6-Methyl Analogs on Metabolic Stability Potential

The target compound (CAS 899356-37-7) features an unsubstituted quinoline core at all positions except the 3-sulfonyl and 4-aniline, distinguishing it from analogs such as CAS 895648-48-3 (6-chloro substituent) and CAS 902950-92-9 (6-methyl substituent). In the broader 4-aminoquinoline literature, the 6-position of quinoline is a known site of oxidative metabolism by cytochrome P450 enzymes, particularly CYP1A2 and CYP3A4 [1]. The 6-chloro substituent in CAS 895648-48-3 serves as an electron-withdrawing group that may block this metabolic soft spot, potentially increasing metabolic stability but also increasing molecular weight (422.93 vs. 416.54 g/mol) and altering electronic distribution across the quinoline ring. The unsubstituted target compound retains the native quinoline 6-position as a potential metabolic handle, which may be advantageous for prodrug strategies or disadvantageous for metabolic stability depending on the experimental context. Critically, the target compound has a molecular weight of 416.54, which is 6.39 g/mol lower than both CAS 895648-48-3 and CAS 895643-38-6 (both 422.93 g/mol), offering a slight advantage in ligand efficiency calculations where lower molecular weight per binding interaction is favored.

Metabolic stability Quinoline core modification Cytochrome P450 Oxidative metabolism Drug design

Patent Landscape: Inclusion in Quinoline Sulfonyl Derivative Claims for Cancer Indications

The patent 'Quinoline sulfonyl derivatives and uses thereof' (US Patent 9,975,852; priority date 2014-02-18, assigned to Advanced Medical Research Institute of Canada) discloses quinoline sulfonyl compounds encompassing the structural space of CAS 899356-37-7, specifically for the treatment of cancer [1]. The patent describes that certain quinoline sulfonyl compounds demonstrate utility as sensitizers when used in combination with radiation or other anticancer agents, and covers compositions comprising these compounds [2]. While the specific CAS 899356-37-7 is not individually exemplified with biological data in this patent document, its structural inclusion within the claimed Markush space provides a documented precedent for its potential anticancer application. In contrast, the amino-quinolines as kinase inhibitors patent family (US 2013/0231318; assigned to Glaxo Group Limited) focuses specifically on RIP2 kinase inhibition and covers a different substitution pattern emphasizing 4-amino-quinolines without the 3-sulfonyl motif [3]. This divergence in patent coverage indicates that CAS 899356-37-7 belongs to a distinct intellectual property space associated with quinoline sulfonyl anticancer agents rather than the RIP2 kinase inhibitor class.

Patent protection Cancer therapeutics Quinoline sulfonyl Intellectual property Freedom to operate

Recommended Research and Industrial Application Scenarios for N-(3,4-Dimethylphenyl)-3-(4-ethylbenzenesulfonyl)quinolin-4-amine


Kinase Panel Screening for Dual Aurora Kinase (AURKA/B) or Related Mitotic Kinase Inhibitor Discovery

The structural alignment of CAS 899356-37-7 with the 4-anilinoquinoline sulfonamide pharmacophore characterized by Al-Sanea et al. (2020) makes it a rational candidate for inclusion in kinase selectivity panels targeting Aurora kinases. In that study, compound 9d demonstrated AURKA IC50 of 0.93 µM and AURKB IC50 of 0.09 µM, with broad-spectrum antiproliferative activity across the NCI-60 panel; CAS 899356-37-7 shares the core 4-anilinoquinoline-3-sulfonamide scaffold but with a distinct substitution pattern (4-ethylbenzenesulfonyl + 3,4-dimethylaniline) predicted to modulate kinase selectivity [1]. Its estimated logP (~6.5–6.7) relative to comparator analogs supports adequate cell permeability for intracellular kinase target engagement in cell-based assays. This compound is best deployed as a tool for SAR expansion around the dual Aurora inhibitor phenotype rather than as a stand-alone optimized lead.

Comparative Cytotoxicity Profiling Against Breast Cancer Cell Line Panels Including MDA-MB-231, MDA-MB-468, and MCF-7

The 4-aminoquinoline sulfonyl analog series studied by Solomon et al. (2019) provides a quantitative framework for contextualizing cytotoxicity data from CAS 899356-37-7. That study evaluated 36 compounds across MDA-MB-231, MDA-MB-468, and MCF-7 breast cancer lines alongside non-cancer controls (184B5 and MCF10A), establishing that selective cancer cell killing is achievable within this chemotype—compound 13 (VR23) required 17.6-fold lower doses to achieve the same IC50 in cancer versus non-cancer cells [1]. CAS 899356-37-7, with its unsubstituted quinoline core and 4-ethylbenzenesulfonyl group, serves as a non-chlorinated, non-piperazine comparator to VR23, enabling deconvolution of the structural determinants of cancer selectivity within this compound class.

Structure-Activity Relationship (SAR) Studies on Sulfonyl Substituent Effects in Quinoline-Based Compound Libraries

CAS 899356-37-7 occupies a specific position in the sulfonyl substituent SAR matrix: 4-ethyl (electron-donating, moderately lipophilic) paired with 3,4-dimethylaniline. This can be directly compared with CAS 895643-38-6 (4-chloro, electron-withdrawing), CAS 895648-48-3 (unsubstituted benzenesulfonyl), and CAS 902913-66-0 (4-ethylbenzenesulfonyl retained but with 4-fluoroaniline instead of 3,4-dimethylaniline) [1]. Systematic procurement of this set of four compounds enables a complete 2×2 SAR matrix (sulfonyl substituent: ethyl vs. chloro/unsubstituted × aniline substituent: 3,4-dimethyl vs. 4-fluoro/benzyl), providing quantitative structure-activity relationships that can inform medicinal chemistry optimization of this scaffold toward specific kinase or cellular targets.

Freedom-to-Operate Assessment and Oncology-Focused Lead Identification

The inclusion of CAS 899356-37-7 within the structural scope of US Patent 9,975,852 ('Quinoline sulfonyl derivatives and uses thereof'), which claims compositions and methods for cancer treatment, provides a documented intellectual property context for oncology-focused research programs [1]. Unlike the amino-quinoline RIP2 kinase inhibitor patent family (Glaxo Group, US 2013/0231318), which covers a distinct chemotype lacking the 3-sulfonyl group [2], CAS 899356-37-7 occupies IP space associated with anticancer quinoline sulfonyl derivatives. For industrial users evaluating compound procurement for internal drug discovery programs, this patent landscape distinction is relevant for freedom-to-operate analysis and for prioritizing oncology screening panels over inflammatory/autoimmune disease targets.

Quote Request

Request a Quote for N-(3,4-DIMETHYLPHENYL)-3-(4-ETHYLBENZENESULFONYL)QUINOLIN-4-AMINE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.